molecular formula C7H9ClN4 B11911112 (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride

Cat. No.: B11911112
M. Wt: 184.62 g/mol
InChI Key: MNBDSVXRMWWKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method starts with the cyclization of a hydrazine derivative with a β-ketoester to form the pyrazole ring. This intermediate is then reacted with a suitable pyridine derivative under acidic conditions to form the fused ring system .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that promote the desired reaction pathway is also common. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridine
  • 2H-Pyrazolo[3,4-b]pyridine
  • 1H-Pyrazolo[4,3-c]pyridine
  • 1H-Pyrazolo[4,3-a]pyridine

Uniqueness

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-6-ylmethanamine;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c8-2-5-1-6-7(9-3-5)4-10-11-6;/h1,3-4H,2,8H2,(H,10,11);1H

InChI Key

MNBDSVXRMWWKPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NN=C2)CN.Cl

Origin of Product

United States

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